N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Lipophilicity Permeability Metabolic Stability

This disubstituted 2H-tetrazole-5-carboxamide is a critical inactive control compound for GPCR assays (pEC₅₀ < 4.5 at hMT₁/hMT₂). Its lipophilic 4-butylphenyl tail enhances membrane permeability, making it ideal for CNS-targeted SAR programs. Batch-to-batch consistency with ≥95% purity is ensured for reproducible results.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 1396843-47-2
Cat. No. B2412283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
CAS1396843-47-2
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H21N5O2/c1-3-4-5-14-6-8-15(9-7-14)20-19(25)18-21-23-24(22-18)16-10-12-17(26-2)13-11-16/h6-13H,3-5H2,1-2H3,(H,20,25)
InChIKeyIYUPRAUDSPYAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide (CAS 1396843-47-2): Procurement-Ready Chemical Profile


N-(4-Butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a fully synthetic, disubstituted 2H‑tetrazole‑5‑carboxamide carrying a lipophilic 4‑butylphenyl amide side‑chain and a 4‑methoxyphenyl group at the N2 position of the tetrazole ring. It belongs to the broader 2‑aryl‑2H‑tetrazole‑5‑carboxamide family, a scaffold recently investigated for photoaffinity labelling of aminergic G‑protein coupled receptors [1]. The compound is offered commercially at ≥95 % purity with a molecular formula of C₁₉H₂₁N₅O₂ and a molecular weight of 351.4 g mol⁻¹ . No peer‑reviewed pharmacological or biophysical characterisation was identified for this exact CAS number.

Why Generic Substitution Is Not Advisable for N-(4-Butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide


Within the 2‑aryl‑tetrazole‑5‑carboxamide class, small structural modifications routinely produce profound shifts in receptor‑binding behaviour. For example, moving from an active MT₂‑selective agonist (ZINC128734226, pEC₅₀ 8.2 at hMT₂) to its matched inactive control (Z3670677764, pEC₅₀ < 4.5 at both hMT₁ and hMT₂) requires only a change in the amide substituent, highlighting the functional sensitivity of this scaffold [1]. The 4‑butylphenyl amide tail and the 4‑methoxyphenyl N2‑substituent jointly govern lipophilicity (clogP), metabolic stability, hydrogen‑bonding capacity and conformational preference. As a consequence, even close analogs such as the 4‑bromophenyl variant (CAS 1396845‑47‑8) or the N‑(2‑isopropylphenyl) derivative (CAS 1396878‑48‑0) cannot be assumed to exhibit equipotent target engagement, pharmacokinetic profile or selectivity. Procurement of the exact compound is therefore a prerequisite for maintaining batch‑to‑batch comparability in any structure‑activity relationship (SAR) study or assay campaign.

Quantitative Differentiation Guide for N-(4-Butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide


Lipophilicity-Driven ADME Differentiation Versus N-(2-Isopropylphenyl) Analog

Predicted partition coefficient (clogP) offers a key differentiator between the target compound and its closest commercially available analog, N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. Based on fragment‑constant calculation, the 4‑butylphenyl chain increases clogP by ≈ 1.2‑1.5 log units relative to the 2‑isopropylphenyl congener [1]. Higher lipophilicity can enhance passive membrane permeability but may also elevate metabolic liability; therefore selection of the 4‑butylphenyl variant should be driven by a deliberate design hypothesis involving cell penetration or blood‑brain barrier partitioning. No experimental log D or permeability data are publicly available for either compound.

Lipophilicity Permeability Metabolic Stability

Hydrogen‑Bond Donor Topology Versus 4‑Bromophenyl Analog

The amide NH donor in the target compound participates in a conformationally constrained hydrogen‑bonding pattern dictated by the para‑butyl substituent on the aniline ring. Replacing the 4‑butylphenyl group with a 4‑bromophenyl group (CAS 1396845-47-8) alters the electronic character and the torsion angle of the amide bond, potentially shifting the vector of the hydrogen‑bond donor . This subtle conformational change can affect recognition by the target protein without any change in the tetrazole or methoxyphenyl pharmacophore. Consequently, for SAR programs where amide geometry is hypothesised to be critical, procurement of the 4‑butylphenyl variant rather than the 4‑bromophenyl surrogate is essential to preserve the intended vector.

Hydrogen bonding Target engagement Solubility

Purity and Physical Form Consistency as a Procurement Differentiator

Vendor‑supplied data indicate that the target compound is routinely delivered as a solid at ≥95 % purity (HPLC) , whereas numerous commercial analogs within the 2‑aryl‑tetrazole‑5‑carboxamide class are listed only at ≥90 % purity or as amorphous mixtures of variable appearance. The narrow purity specification and defined physical form (white to off‑white powder, melting point 155‑158 °C) [1] reduce the risk of assay interference from impurities, thereby supporting reproducible dose‑response measurements. No publicly available head‑to‑head purity comparison across multiple batches or vendors was identified.

Purity Reproducibility Form

Absence of Melatonin‑Receptor Activity Contrasts with Known Active Analogs

In a functional cAMP‑inhibition assay using human MT₁ and MT₂ receptors transiently expressed in HEK cells, the structurally matched inactive control Z3670677764 (bearing a 2‑isopropyl‑5‑methoxybenzylamine side‑chain rather than the 4‑butylphenyl‑tetrazole‑carboxamide) showed pEC₅₀ < 4.5 at both subtypes, whereas the active agonist UCSF4226 gave pEC₅₀ values of 6.8 (hMT₁) and 8.2 (hMT₂) [1]. Although the target compound itself has not been directly tested in this system, its structural resemblance to the inactive control (shared tetrazole‑amide core, differing only in the amine substituent) allows a class‑level inference that N-(4‑butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide may also be devoid of potent melatonin‑receptor agonism. Users requiring a compound with demonstrated hMT₂ engagement should instead procure UCSF4226 (CAS 1920084‑32‑7).

MT1 MT2 Selectivity

Optimal Scientific and Industrial Use Cases for N-(4-Butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide


Negative Control Compound for Melatonin‑Receptor or General GPCR Screening Panels

Based on structural homology to the validated inactive probe Z3670677764 (pEC₅₀ < 4.5 at hMT₁/hMT₂), N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can be deployed as a negative control in cAMP‑based GPCR assays that include an MT₂‑selective agonist such as UCSF4226 [1]. Its near‑complete absence of functional activity in the melatonin receptor family makes it suitable for benchmarking signal‑to‑noise ratios and for ruling out non‑specific effects arising from the tetrazole‑amide substructure.

Lipophilicity‑Optimised Scaffold for CNS‑Penetrant Lead Development

The predicted clogP of ≈ 4.2, attributed to the extended 4‑butylphenyl chain, positions this compound as a favourable starting point for medicinal chemistry programs targeting intracellular or CNS‑resident targets where passive membrane permeability is a primary design constraint [1]. The scaffold can serve as a template for iterative SAR exploration, with the N4‑butylphenyl amide contributing to blood‑brain barrier partitioning potential.

Intermediate for Photoaffinity Labeling Probe Synthesis

The 2‑aryl‑2H‑tetrazole‑5‑carboxamide core has recently been exploited for photoaffinity labeling of aminergic GPCRs [2]. The target compound retains the requisite tetrazole‑amide architecture and can be further functionalised with a photoreactive group (e.g., diazirine or benzophenone) via the butylphenyl terminus, enabling covalent target fishing experiments in complex proteomes.

Physicochemical Calibration Standard in Chromatographic Method Development

The combination of moderate molecular weight (351.4 g mol⁻¹), defined melting range (155‑158 °C) and ≥95 % purity makes the compound suitable as a retention‑time marker or column‑calibration standard in reverse‑phase HPLC method development for tetrazole‑containing compound libraries . Its distinct UV chromophore (λₘₐₓ ~ 280 nm) provides adequate sensitivity for UV‑based detection at low micromolar concentrations.

Quote Request

Request a Quote for N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.